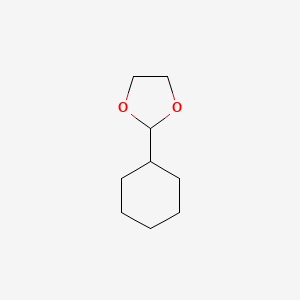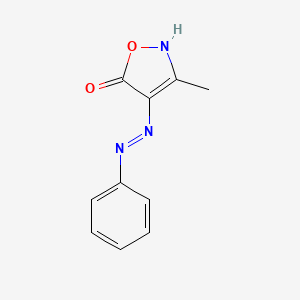
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the C=N–NH group, which endows the carbon atom with nucleophilic and electrophilic characteristics, and the nitrogen atom with nucleophilic properties . This dual nature enables hydrazones to be utilized in various applications, including drug development and organic synthesis.
Vorbereitungsmethoden
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of an arylhydrazine with an aldehyde or ketone . For instance, phenylhydrazine can condense with acetophenone to produce acetophenone phenylhydrazone, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of ethanol and a few drops of glacial acetic acid, followed by recrystallization to purify the product .
Analyse Chemischer Reaktionen
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the compound can undergo Z,E-isomerization triggered by light or chemical stimuli, allowing it to function as a molecular switch . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of covalent organic frameworks and optoelectronic devices . In biology and medicine, hydrazones, including (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one, are valuable as antimicrobial agents and in drug development . Additionally, the compound’s ability to undergo Z,E-isomerization makes it a promising candidate for the development of molecular machines and adaptive materials .
Wirkmechanismus
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one involves its ability to undergo Z,E-isomerization. This process can occur through inversion, rotation, or hydrazone-azo tautomerization followed by rotation around the C–N bond . The compound’s molecular targets and pathways are influenced by its nucleophilic and electrophilic properties, which enable it to interact with various biological molecules and facilitate organocatalytic reactions .
Vergleich Mit ähnlichen Verbindungen
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is unique due to its structural modularity and ability to undergo reversible Z,E-isomerization with high fatigue resistance . Similar compounds include other hydrazones, such as those derived from cyanoacetyl hydrazine and 3-acetylpyridine . These compounds also exhibit diverse biological properties and are used in various pharmaceutical applications .
Eigenschaften
CAS-Nummer |
16428-77-6 |
|---|---|
Molekularformel |
C10H9N3O2 |
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
3-methyl-4-phenyldiazenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15-13-7)12-11-8-5-3-2-4-6-8/h2-6,13H,1H3 |
InChI-Schlüssel |
GSTVATDKSJIQLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
![5-Methoxy-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol](/img/structure/B14159577.png)
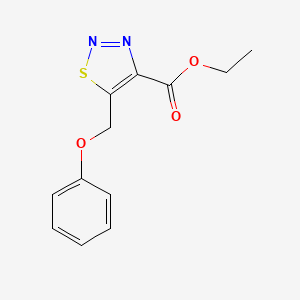
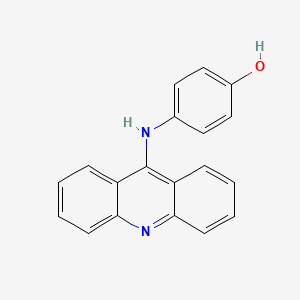
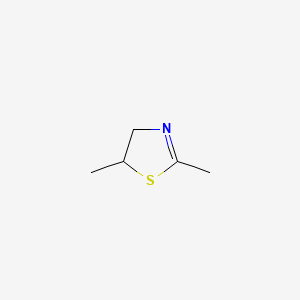
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
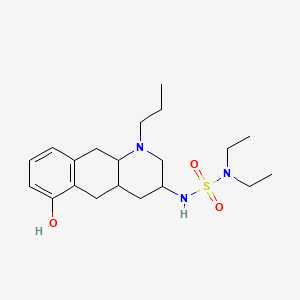
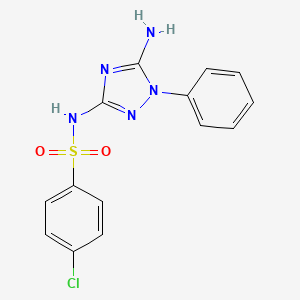
![1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14159613.png)
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14159623.png)
